molecular formula C12H8F2O2 B6373373 3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% CAS No. 1261997-76-5

3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%

Cat. No.: B6373373
CAS No.: 1261997-76-5
M. Wt: 222.19 g/mol
InChI Key: OAGAHZYCQUOLOV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, also known as 3F-5F-Phenol, is a small molecule that has been studied for its potential applications in laboratory experiments and scientific research. It is a phenol compound with a fluorine atom at the 3-position and a fluorine atom at the 4-position of the hydroxyphenyl moiety. 3F-5F-Phenol has been studied for its unique properties, including its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% is not fully understood. However, it is believed that the fluorine atoms at the 3-position and 4-position of the hydroxyphenyl moiety are responsible for its inhibitory effect on COMT. It is also believed that the hydroxyl group at the 2-position is responsible for its ability to bind to the active site of COMT.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of COMT in vitro. In addition, it has been shown to decrease the levels of catecholamines in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% in laboratory experiments include its low cost, availability, and the fact that it can be synthesized easily. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, its inhibitory effect on COMT is not very strong, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, research could be conducted to develop methods to increase its solubility in aqueous solutions, as well as to increase its inhibitory effect on COMT. Other potential future directions include research on its potential applications in drug development, as well as its potential use as a biomarker for various diseases.

Synthesis Methods

3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-fluoro-2-hydroxybenzoic acid with a base, such as sodium hydroxide, in an aqueous solution. This reaction results in the formation of 4-fluoro-2-hydroxybenzaldehyde. The second step involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with a fluorinating agent, such as sulfur tetrafluoride, in an aqueous solution. This reaction results in the formation of 3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%.

Scientific Research Applications

3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines such as dopamine and norepinephrine. 3-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% has also been studied for its potential applications in the synthesis of other compounds, such as the anti-cancer drug temozolomide.

Properties

IUPAC Name

5-fluoro-2-(3-fluoro-5-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-8-1-2-11(12(16)6-8)7-3-9(14)5-10(15)4-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGAHZYCQUOLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684192
Record name 4,5'-Difluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-76-5
Record name 4,5'-Difluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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